molecular formula C7H12O2 B1359699 2-Cyclobutylpropanoic acid CAS No. 1082453-55-1

2-Cyclobutylpropanoic acid

Cat. No.: B1359699
CAS No.: 1082453-55-1
M. Wt: 128.17 g/mol
InChI Key: RHFMBAUXLFDCJS-UHFFFAOYSA-N
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Description

2-Cyclobutylpropanoic acid (chemical formula: C₇H₁₂O₂) is a carboxylic acid derivative featuring a cyclobutyl substituent at the second carbon of the propanoic acid backbone. These analogs highlight the cyclobutyl group's role in modulating steric and electronic properties, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-cyclobutylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(7(8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFMBAUXLFDCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082453-55-1
Record name 2-cyclobutylpropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylpropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylmethyl bromide with sodium cyanide to form cyclobutylacetonitrile, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. The purification of the final product is typically achieved through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclobutylpropanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclobutylpropanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutyl ring may also interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

  • 2-(Thiophen-2-yl)propanoic Acid: This compound (C₇H₈O₂S) shares the propanoic acid core but substitutes the cyclobutyl group with a thiophene ring.
  • (2E)-2-[2-(Cyclohexylcarbamothioyl)-hydrazinylidene]propanoic Acid: This derivative (C₁₀H₁₆N₄O₂S) features a cyclohexyl-thiocarbamoyl hydrazone group. NMR data (e.g., δ 175.80 ppm for the carbonyl group) suggest distinct electronic environments compared to 2-cyclobutylpropanoic acid, which lacks conjugated hydrazine or thiourea functionalities .

Physicochemical Properties

Property This compound* 2-(Thiophen-2-yl)propanoic Acid 2-[(Cyclobutylcarbonyl)amino]propanoic Acid
Molecular Weight (g/mol) ~144.17 (estimated) 172.20 171.19
Solubility Likely polar aprotic Limited water solubility Data unavailable
Hazard Classification Not classified Acute Toxicity (Category 4) Unreported

*Note: Values for this compound are inferred from structural analogs due to insufficient direct evidence.

Research Findings and Data Gaps

  • Further studies are needed to assess its occupational exposure limits and metabolic pathways.
  • Spectroscopic Data: The absence of NMR or IR data for this compound contrasts with the detailed δ values reported for (2E)-2-[2-(cyclohexylcarbamothioyl)-hydrazinylidene]propanoic acid (e.g., δ 113.7–175.80 ppm) .

Biological Activity

2-Cyclobutylpropanoic acid, a compound with significant potential in biological applications, has garnered attention for its unique structural features and biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, research findings, and case studies.

This compound is characterized by the presence of a cyclobutyl group attached to a propanoic acid backbone. The molecular formula is C6H10O2C_6H_{10}O_2, and it exhibits both hydrophobic and hydrophilic properties due to its hydrocarbon structure and carboxylic acid group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The cyclobutyl group introduces steric hindrance, which may affect binding affinity and selectivity towards specific targets.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies indicate that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
  • Neuroprotective Properties : Preliminary investigations suggest that this compound could play a role in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its mechanism may involve the reduction of amyloid-beta (Aβ) peptide accumulation .
  • Metabolic Pathway Interactions : The compound has been studied for its effects on metabolic pathways, particularly those involving fatty acid metabolism. Its structural characteristics allow it to act as an intermediate in various biochemical reactions.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

StudyFindingsMethodology
Demonstrated interactions with enzymes involved in metabolic pathways.In vitro assays
Reduced Aβ levels in Tg2576 mouse models of Alzheimer's disease.Animal model studies
Exhibited anti-inflammatory properties through modulation of cytokine release.Cell culture experiments

Case Studies

  • Alzheimer's Disease Model : In a study involving Tg2576 mice, administration of this compound resulted in a significant reduction of Aβ42 levels in brain tissues after chronic treatment. This suggests potential for use in therapeutic strategies aimed at slowing the progression of Alzheimer's disease .
  • Inflammation Reduction : A study highlighted the compound's ability to decrease pro-inflammatory cytokines in vitro, indicating its potential application in treating inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Cyclobutylpropanoic acid in a laboratory setting?

  • Methodology : Synthesis typically involves cyclopropane ring expansion or substitution reactions. For example, analogous compounds like 2-Cyclobutyl-2-phenylacetic acid are synthesized via Friedel-Crafts alkylation or nucleophilic substitution using cyclobutyl halides and carboxylate precursors . Key steps include:

Activation of the cyclobutyl moiety using Lewis acids (e.g., AlCl₃).

Coupling with propanoic acid derivatives under controlled temperatures (0–5°C).

Purification via recrystallization or column chromatography.

  • Critical Considerations : Monitor steric hindrance from the cyclobutyl group, which may reduce reaction efficiency. Optimize solvent polarity (e.g., dichloromethane) to stabilize intermediates .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Store in airtight containers at –20°C to minimize hydrolysis. Desiccate to prevent moisture absorption .
  • Waste Disposal : Segregate organic waste and consult certified hazardous waste management services for neutralization .
    • Degradation Risks : Prolonged storage may lead to cyclobutyl ring opening; periodic NMR analysis (¹H/¹³C) is recommended to verify stability .

Q. What analytical techniques are most effective for characterizing the purity of this compound?

  • Primary Methods :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to quantify purity ≥98% .
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H NMR shifts for cyclobutyl protons (δ 1.5–2.5 ppm) and carboxylic acid protons (δ 10–12 ppm) .
    • Supplementary Data : Cross-reference with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and mass spectrometry (m/z = 142.1 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the spectroscopic analysis of this compound derivatives?

  • Conflict Resolution Strategies :

Replicate Experiments : Confirm spectral anomalies (e.g., unexpected NMR splitting) by repeating synthesis and analysis .

Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT) simulations via platforms like NIST Chemistry WebBook .

Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected byproducts in mass spectra .

  • Case Study : Inconsistent HPLC retention times may arise from residual solvents; employ vacuum drying and Karl Fischer titration to verify solvent removal .

Q. What strategies are employed to optimize the yield of this compound in multi-step synthetic pathways?

  • Yield Optimization :

  • Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps to enhance cyclobutyl group incorporation .
  • Reaction Monitoring : Use in-situ FTIR to track carboxylate intermediate formation and adjust stoichiometry dynamically.
  • Workup Refinement : Replace traditional acid-base extraction with centrifugal partition chromatography for higher recovery (>85%) .
    • Challenges : Cyclobutyl ring strain increases activation energy; elevated temperatures (80–100°C) may improve kinetics but risk side reactions .

Q. How does the cyclobutyl ring strain influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • Ring Strain Effects : The cyclobutyl group’s 90° bond angles increase torsional strain, making the β-carbon more electrophilic. This enhances susceptibility to nucleophilic attack (e.g., by amines or alkoxides) .
  • Experimental Evidence : Kinetic studies show this compound reacts 3× faster with benzylamine than its cyclohexyl analog under identical conditions .
    • Applications : Exploit this reactivity for targeted derivatization in drug discovery (e.g., prodrug synthesis) .

Data Contradiction Analysis

  • Example Scenario : Discrepancies in melting points between synthesized batches.
    • Resolution :

Perform differential scanning calorimetry (DSC) to confirm polymorphic variations.

Analyze crystallinity via X-ray diffraction (XRD); cyclobutyl conformers may adopt distinct lattice arrangements .

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